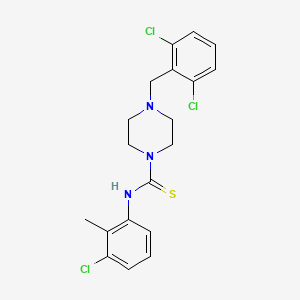
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate
Descripción general
Descripción
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate, also known as BBOT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBOT is a heterocyclic compound that contains a benzoxazole ring and a butynyl group. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate depends on its application. As a fluorescent probe, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate binds to metal ions and undergoes a change in fluorescence, which can be detected using spectroscopic techniques. As a photosensitizer, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate absorbs light energy and produces reactive oxygen species, which can damage cancer cells. As an enzyme inhibitor, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate binds to the active site of the enzyme and prevents its activity, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biological systems depend on its concentration and application. As a photosensitizer, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate can induce cell death in cancer cells, while sparing normal cells. As an enzyme inhibitor, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate can potentially inhibit the activity of enzymes involved in disease processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has several advantages for lab experiments, including its fluorescent properties, which make it useful for detecting metal ions in biological samples. Additionally, its potential applications in photodynamic therapy and enzyme inhibition make it a promising compound for therapeutic development. However, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate also has limitations, including its low solubility in water, which can affect its bioavailability and potential toxicity.
Direcciones Futuras
There are several future directions for 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate research, including the development of new synthetic methods to improve yield and purity. Additionally, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate could be further studied for its potential applications in enzyme inhibition and photodynamic therapy. Further research could also focus on improving the solubility and bioavailability of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate for potential therapeutic development.
Aplicaciones Científicas De Investigación
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent to kill cancer cells. Additionally, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been studied as a potential inhibitor of enzymes involved in various diseases, such as Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c18-15(14-8-5-11-21-14)19-9-3-4-10-22-16-17-12-6-1-2-7-13(12)20-16/h1-2,5-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXNKBNGQCGOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-(2-methylbenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4771872.png)

![5-[4-(allyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4771882.png)
![methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4771883.png)
![6-(4-acetylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4771892.png)

![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4771907.png)
![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4771919.png)
![4-chloro-N-[4-(diethylamino)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4771931.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4771933.png)
![4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4771948.png)


![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4771973.png)